1-(4-iodobenzoyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(4-iodobenzoyl)-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C18H19IN2O2 and its molecular weight is 422.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.04913 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Assembly
1-(4-iodobenzoyl)-4-(2-methoxyphenyl)piperazine, along with its related compounds, demonstrates unique supramolecular assembly properties. These compounds, depending on their structural variations, can form hydrogen-bonded assemblies in one, two, or three dimensions. For example, compounds with Z′ = 1 form one-dimensional hydrogen-bonded assemblies, Z′ = 2 form two-dimensional assemblies, and Z′ = 4 results in three-dimensional assemblies. This property highlights their potential in the field of crystal engineering and molecular architecture (Chinthal et al., 2021).
Neurotransmission Studies
The compound is utilized in the study of serotonergic neurotransmission using positron emission tomography (PET). Specifically, derivatives of this compound, like [18F]p-MPPF, serve as 5-HT1A antagonists. They aid in researching the serotonergic system in both animal and human models, providing insights into the functioning of the serotonin neurotransmitter system (Plenevaux et al., 2000).
Hydrogen-Bonded Chain Motifs
The compound and its salts exhibit interesting hydrogen-bonded chain motifs in their crystal structures. These structures are formed through a combination of N—H···O and O—H···O hydrogen bonds, forming infinite chains of edge-fused centrosymmetric rings. This aspect of their structure is crucial for understanding intermolecular interactions and the design of molecular materials (Priyanka et al., 2022).
Antibacterial Drug Design
Derivatives of this compound have shown promise in antibacterial drug design. For example, piperazine-based benzothiazolyl-4-thiazolidinones, synthesized using this compound, demonstrated potent antibacterial effects against various bacterial strains, suggesting their potential as effective antibacterial agents (Patel & Park, 2014).
Crystal Structure Analysis
The compound's derivatives are subject to crystal structure analysis to understand their molecular conformation and intermolecular interactions. Such studies contribute significantly to the fields of crystallography and molecular modeling, aiding in the design of new molecular structures (Kumara et al., 2017).
Properties
IUPAC Name |
(4-iodophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-23-17-5-3-2-4-16(17)20-10-12-21(13-11-20)18(22)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFCERUHSNENKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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